2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone
Overview
Description
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is also known by its IUPAC name, 1-(chloroacetyl)-2-ethylpiperidine . This compound is typically used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpiperidine with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Nucleophilic substitution: The major products are substituted ethanones, depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products . The chloro group acts as a leaving group, facilitating nucleophilic attack and subsequent substitution reactions . The compound’s reactivity is influenced by the electronic and steric properties of the piperidine ring and the ethyl substituent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-methylpiperidin-1-yl)ethanone
- 2-Chloro-1-(2-propylpiperidin-1-yl)ethanone
- 2-Chloro-1-(2-isopropylpiperidin-1-yl)ethanone
Uniqueness
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone is unique due to its specific ethyl substitution on the piperidine ring, which influences its reactivity and the types of reactions it undergoes . This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry .
Properties
IUPAC Name |
2-chloro-1-(2-ethylpiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWFNUBOBSJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399699 | |
Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76395-72-7 | |
Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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